molecular formula C32H54OS B600435 Hedragonic acid CAS No. 466-02-4

Hedragonic acid

Cat. No.: B600435
CAS No.: 466-02-4
M. Wt: 486.84
InChI Key:
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Chemical Reactions Analysis

Hedragonic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Comparison with Similar Compounds

Hedragonic acid is similar to other oleanane-type triterpenoids such as oleanolic acid and hederagenin. it stands out due to its selective agonistic activity on FXR, which is not commonly observed in other triterpenoids . This unique property makes this compound a valuable compound for studying FXR-related pathways and developing targeted therapies.

Similar Compounds

This compound’s distinct binding mode and selective activity on FXR highlight its potential as a unique and valuable compound in scientific research and therapeutic development.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFNWRNJYBPQP-QUHUENHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293114
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-02-4
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-24-norolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does hedragonic acid interact with Farnesoid X Receptor (FXR) and what are the downstream effects?

A1: this compound functions as an agonist of FXR, binding to and activating the receptor. [] This interaction triggers conformational changes in FXR, [] as evidenced by circular dichroism spectroscopy. [] Interestingly, the binding mode of this compound to FXR is unique. It occupies a novel binding pocket distinct from the classical binding site of other FXR ligands. [] This activation of FXR by this compound leads to downstream effects such as protection against acetaminophen-induced liver injury and reduction of hepatic inflammation in mice. [] This protective effect was shown to be FXR-dependent. []

Q2: How does the structure of this compound explain its selectivity towards FXR compared to other similar receptors like GPBAR1?

A2: While both FXR and GPBAR1 are bile acid receptors with similar binding pockets for bile acids, this compound exhibits selectivity for FXR. [] Structural comparison between this compound-bound FXR and oleanolic acid-bound GPBAR1 (another oleanane-type triterpene) provides insights into this selectivity. [] The unique binding mode and interaction pattern of this compound within the FXR binding pocket contribute to its specific recognition and activation of FXR over GPBAR1. [] This discovery highlights the potential of natural triterpenes like this compound as templates for developing drugs targeting specific bile acid receptors. []

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